3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a sulfonamide group, and a morpholinopyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the isoxazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Morpholinopyrimidine Moiety: This is typically done through nucleophilic substitution reactions, where the morpholinopyrimidine derivative is reacted with the isoxazole-sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using nucleophiles like amines or thiols, while electrophilic substitution may involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylisoxazole-4-sulfonamide: Lacks the morpholinopyrimidine moiety, which may result in different biological activities.
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide: Lacks the dimethyl groups on the isoxazole ring, potentially affecting its chemical reactivity and biological properties.
Uniqueness
3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholinopyrimidine moiety, in particular, may enhance its potential as a therapeutic agent by enabling interactions with a broader range of molecular targets.
Biological Activity
3,5-Dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide is a compound that integrates an isoxazole moiety with a morpholinopyrimidine structure. This combination suggests potential therapeutic applications, particularly in the fields of anti-inflammatory and antibacterial research. The compound's biological activity has been the subject of various studies, highlighting its mechanisms of action and efficacy against different biological targets.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C13H18N4O3S |
Molecular Weight | 306.37 g/mol |
CAS Number | 1211390-81-6 |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory processes. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), a crucial enzyme in the synthesis of prostaglandins, which are mediators of inflammation. Additionally, the compound may modulate nitric oxide production in macrophages, further influencing inflammatory responses .
Biological Activity
-
Anti-inflammatory Activity
- Studies have demonstrated that the compound effectively reduces inflammation in various models by inhibiting COX-2 activity and decreasing nitric oxide levels .
- A case study involving animal models indicated significant reduction in edema and pain response when treated with this compound compared to controls.
-
Antibacterial Properties
- The sulfonamide group contributes to the antibacterial activity by interfering with bacterial folic acid synthesis. This mechanism is similar to other sulfonamide antibiotics, which target dihydropteroate synthase in bacteria .
- Tests against both gram-positive and gram-negative bacteria have shown promising results, with notable efficacy against strains resistant to standard treatments.
-
Anticancer Potential
- Preliminary research suggests that the compound may exhibit anticancer properties through its interaction with specific cellular pathways involved in cell proliferation and apoptosis. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Research Findings
A summary of key findings from recent studies is presented below:
Case Studies
- Inflammatory Model Study
- In a controlled study involving induced paw edema in rats, administration of the compound resulted in a 50% reduction in swelling compared to untreated controls.
- Bacterial Infection Model
- In vitro tests against Staphylococcus aureus and Escherichia coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial potential.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5S/c1-11-15(12(2)25-19-11)26(21,22)18-3-6-24-14-9-13(16-10-17-14)20-4-7-23-8-5-20/h9-10,18H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCVGGINYSKDGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.